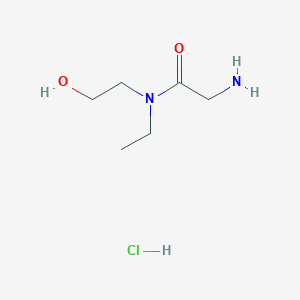
2-Amino-4-(4-methylphenyl)butanoic acid
Vue d'ensemble
Description
2-Amino-4-(4-methylphenyl)butanoic acid (AMPB) is an organic compound used in a variety of scientific research fields. It is a white solid, soluble in water and alcohol with a molecular mass of 229.27 g/mol. AMPB is an important compound in the field of organic chemistry due to its unique properties and its ability to be used in various laboratory experiments. AMPB has been used in various scientific research applications and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
-
(S)-2-amino-4-(methylthio)butanoic acid
- Application: This compound is used in the generation of thermodynamic property data for pure compounds, with a primary focus on organics .
- Method: The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results: The Professional Edition contains information on 28432 compounds and a total of 531486 evaluated data points .
-
- Application: Seleno-DL-methionine has been used to study the susceptibility of methionine to oxidation during the development of monoclonal antibodies .
- Method: The specific methods of application or experimental procedures are not provided .
- Results: The results or outcomes obtained are not specified .
Propriétés
IUPAC Name |
2-amino-4-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHABQGXRISWAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-methylphenyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441777.png)
![2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441778.png)
![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)
![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)
![4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441784.png)
![3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441785.png)
![3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441786.png)
![3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441788.png)
![4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441790.png)
![3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441791.png)
![3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441793.png)

